![molecular formula C13H19ClN2O3 B1397571 2-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride CAS No. 1219982-53-2](/img/structure/B1397571.png)
2-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride
Overview
Description
“2-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C13H19ClN2O3 . It has a molecular weight of 286.75 g/mol . The compound is also known by its synonyms, including AKOS015843775 .
Molecular Structure Analysis
The InChI code for the compound isInChI=1S/C13H18N2O3.ClH/c16-15 (17)12-6-1-2-7-13 (12)18-10-8-11-5-3-4-9-14-11;/h1-2,6-7,11,14H,3-5,8-10H2;1H
. The Canonical SMILES is C1CCNC (C1)CCOC2=CC=CC=C2 [N+] (=O) [O-].Cl
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 286.75 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 4 . Its exact mass is 286.1084202 g/mol , and its monoisotopic mass is also 286.1084202 g/mol . The topological polar surface area of the compound is 67.1 Ų .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis and Bioactivity Studies : A study investigated the synthesis of Mannich bases with a piperidine moiety. These compounds exhibited cytotoxicity and carbonic anhydrase inhibitory activities. Nitro substituent-bearing derivatives showed effective cytotoxicity against human oral malignant cells but not against nonmalignant cells, indicating potential in cancer research (Unluer et al., 2016).
- Evaluation as a Protecting Group : The protecting group 2-(piperidine-1-yl)-ethyl (PIP) was studied for its stability under various conditions, including ortho-lithiation and boiling concentrated hydrobromic acid. The group's orthogonality with common protecting groups was confirmed, showing potential for use in complex organic syntheses (Norén, 2021).
- Identification and Characterization of Related Substances : A study focused on the detection and characterization of related substances in a drug substance, revealing potential intermediates and a proposed mechanism for their formation. This provides crucial insights for the drug development process and quality control (Jayachandra et al., 2018).
Biomedical Applications
- Magnetic Resonance Imaging (MRI) : Research into nitroxides, specifically organic radical contrast agents based on polyacetylenes containing 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO), highlighted their potential in targeted MRI and optical bimodal imaging of tumors. These findings could significantly advance diagnostic imaging and targeted cancer therapy (Huang et al., 2015).
- Antimicrobial Activities : A compound synthesized via a two-step reaction from chalcone demonstrated moderate antimicrobial activities against a range of pathogens, indicating potential applications in developing new antimicrobial agents (Ovonramwen et al., 2019).
properties
IUPAC Name |
2-[2-(2-nitrophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c16-15(17)12-6-1-2-7-13(12)18-10-8-11-5-3-4-9-14-11;/h1-2,6-7,11,14H,3-5,8-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRDENWBMKGQPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=CC=CC=C2[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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